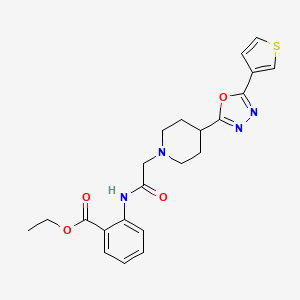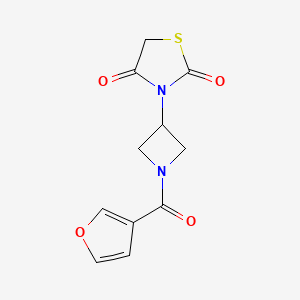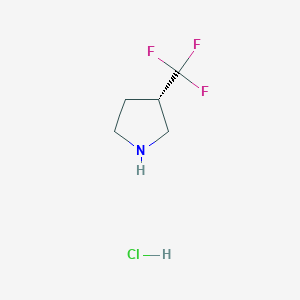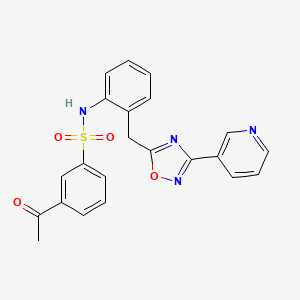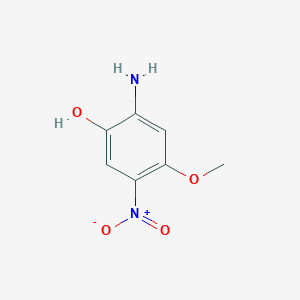
2-Amino-4-methoxy-5-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-methoxy-5-nitrophenol is a chemical compound . It is a member of phenols, a primary amino compound, a monomethoxybenzene and a phenylethylamine .
Synthesis Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . The synthesis of this compound might involve similar methods.Molecular Structure Analysis
The molecular weight of this compound is 184.15 . Its InChI code is 1S/C7H8N2O4/c1-13-7-2-4 (8)6 (10)3-5 (7)9 (11)12/h2-3,10H,8H2,1H3 .Physical And Chemical Properties Analysis
This compound is a powder . It is stored at room temperature . More specific physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the search results.Scientific Research Applications
Environmental Degradation of Nitrophenols
2-Amino-4-methoxy-5-nitrophenol is closely related to nitrophenol compounds, which are recognized as environmental contaminants. A study by Kitagawa, Kimura, and Kamagata (2004) discovered a gene cluster in Rhodococcus opacus SAO101, a gram-positive bacterium, capable of degrading p-nitrophenol (4-NP), a compound similar to this compound. This study provides insight into the biological breakdown of nitrophenols, potentially aiding in environmental remediation efforts (Kitagawa, Kimura, & Kamagata, 2004).
Synthesis of Complex Organic Compounds
2-Amino-4-nitrophenol, which is structurally similar to this compound, has been used in synthesizing complex organic structures like Pyrrolo[4,3,2-de]quinolines. Roberts, Joule, Bros, and Álvarez (1997) demonstrated the conversion of nitroanilines into quinolines, a process relevant in the synthesis of various organic molecules, including pharmaceutical compounds (Roberts, Joule, Bros, & Álvarez, 1997).
Analytical Chemistry
In analytical chemistry, derivatives of nitrophenol, like 2-amino-4-nitrophenol, are important. Cheng Hui-ming (2007) developed a method using liquid chromatography-mass spectrometry to determine the presence of such compounds in hair dye. This indicates the use of nitrophenol derivatives in analytical methods for detecting specific chemicals in various products (Cheng Hui-ming, 2007).
Biological Transformation in Denitrifying Conditions
A study by Karim and Gupta (2003) explored the biotransformation of nitrophenols, including compounds similar to this compound, under denitrifying conditions. They found that different nitrophenols could be transformed into their amino counterparts, such as 2-amino-4-nitrophenol, under specific environmental conditions. This research is significant for understanding the biological processing of these compounds in natural and engineered ecosystems (Karim & Gupta, 2003).
Catalytic Reduction in Environmental Science
The catalytic reduction of nitrophenols to aminophenols is a critical process in environmental science. Din, Khalid, Hussain, Hussain, Mujahid, Najeeb, and Izhar (2020) reviewed various nanocatalytic systems used for the reduction of nitrophenols, highlighting the importance of such processes in removing hazardous dyes from water sources. This review underscores the relevance of this compound derivatives in environmental cleanup technologies (Din et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
2-Amino-4-methoxy-5-nitrophenol is a complex organic compound that can interact with various biological targets. It has been used in the synthesis of potent VEGF and tyrosine kinase inhibitors . These inhibitors are known to play a crucial role in regulating cell growth and survival, making them important targets in cancer therapy.
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets. As a nitrophenol derivative, it can undergo various chemical reactions, including electrophilic aromatic substitution . This allows it to bind to its targets and inhibit their function. The presence of the nitro group also makes it a strong electron-withdrawing group, which can influence its reactivity and interaction with other molecules .
Biochemical Pathways
While specific biochemical pathways affected by this compound are not well-documented, nitrophenol compounds are known to be involved in various biological processes. For instance, they can participate in redox reactions and influence cellular signaling pathways. The compound’s potential to form by environmental degradation of 2,4-dinitrophenol, a known fungicide, also suggests possible involvement in microbial metabolic pathways .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the nature of its interactions. As a potential inhibitor of VEGF and tyrosine kinases, it could potentially suppress angiogenesis and cell proliferation, respectively . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its reactivity and interactions with its targets. Moreover, its stability could be influenced by light, as suggested by a study showing that 2-chloro-4-nitroanisole, a related compound, forms this compound upon irradiation .
Biochemical Analysis
Biochemical Properties
The nitro group in 2-Amino-4-methoxy-5-nitrophenol, like the carboxylate anion, is a hybrid of two equivalent resonance structures. This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . The compound has been found to have fungicidal properties . The fungicidal effect of 2-amino-4-nitrophenol and its derivatives was studied by replacing the hydrogen atom in its amino group by different organic radicals .
Cellular Effects
It has been found to induce mutation in bacteria, fungi, and cultured mammalian cells . It also induced an increase in chromosomal aberrations and sister chromatid exchanges in CHO cells .
Molecular Mechanism
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
Temporal Effects in Laboratory Settings
Nitro compounds are known to have high dipole moments, which result in lower volatility compared to ketones of about the same molecular weight .
Dosage Effects in Animal Models
In animal models, 2-Amino-5-nitrophenol administered by gavage produced some evidence of carcinogenic activity in male F344 rats based on increased incidences of acinar cell adenomas of the pancreas .
Metabolic Pathways
Nitrophenol compounds are used as intermediates in the production of various substances, suggesting that they may be involved in a variety of metabolic pathways .
Transport and Distribution
The polar character of the nitro group results in lower volatility of nitro compounds .
Subcellular Localization
The nitro group in nitro compounds, like the carboxylate anion, is a hybrid of two equivalent resonance structures, which may influence its localization .
properties
IUPAC Name |
2-amino-4-methoxy-5-nitrophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-13-7-2-4(8)6(10)3-5(7)9(11)12/h2-3,10H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTACRQOFSROOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

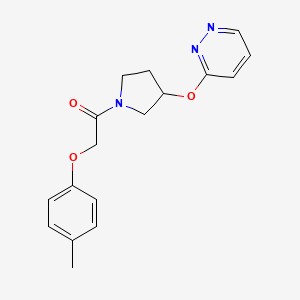
![1-[(4-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2379259.png)
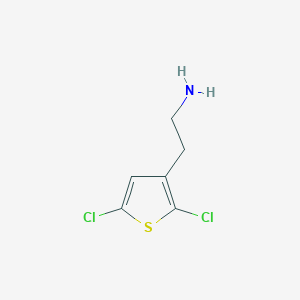
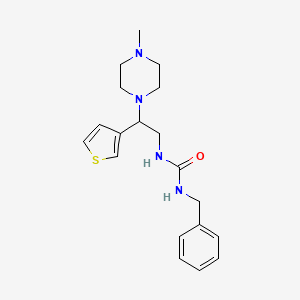
![7-(2-Chloro-6-fluorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2379267.png)


![N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2379272.png)
